![molecular formula C19H19FN2O5S B2614033 N-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide CAS No. 591238-24-3](/img/structure/B2614033.png)

N-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

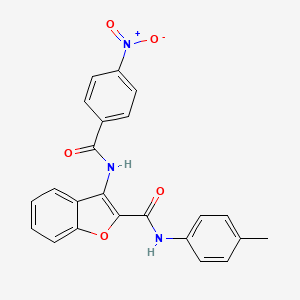

N-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide, commonly known as BDP-9066, is a novel compound that has generated significant interest in the scientific community due to its potential therapeutic applications. BDP-9066 belongs to the class of piperidine carboxamide compounds that have been extensively studied for their pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Hypoglycemic Activity

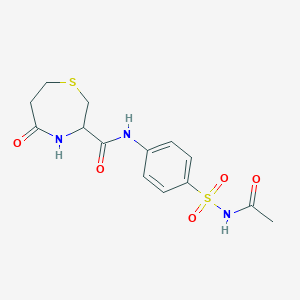

Research into benzoic acid derivatives, including compounds related to N-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide, has shown significant activity in hypoglycemic studies. These studies aim to investigate structure-activity relationships to identify compounds with potent activity for treating conditions like type 2 diabetes. The work of Grell et al. (1998) on repaglinide and related compounds highlights the importance of the acidic group (COOH; SO2NH), the amidic spacer (CONH; NHCO), and the ortho residue (alkyleneimino; alkoxy; oxo) as pharmacophoric groups in hypoglycemic benzoic acid derivatives (Grell et al., 1998).

Antipsychotic Agents

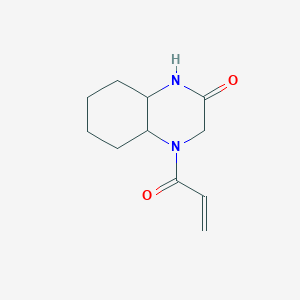

A series of heterocyclic carboxamides, functioning as potential antipsychotic agents, were synthesized and evaluated for their ability to bind to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. This research underscores the exploration of benzamide derivatives and their potential in treating psychosis, showcasing the diversity of applications for these compounds (Norman et al., 1996).

Antituberculosis Activity

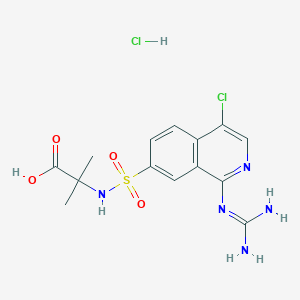

Jeankumar et al. (2013) explored thiazole-aminopiperidine hybrid analogues, focusing on their design and synthesis as novel Mycobacterium tuberculosis GyrB inhibitors. This research highlights the potential of N-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide analogues in contributing to the fight against tuberculosis, demonstrating the compound's versatility in drug development (Jeankumar et al., 2013).

Anti-Fatigue Effects

The synthesis and study of benzamide derivatives for anti-fatigue effects indicate potential applications beyond traditional pharmaceuticals. Wu et al. (2014) synthesized a series of benzamide derivatives, including 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine (1-BCP), to investigate their anti-fatigue effects in weight-loaded forced swimming mice. This research opens avenues for developing compounds that could help manage fatigue, further broadening the scope of applications for these chemical entities (Wu et al., 2014).

Antibacterial Activity

The synthesis and evaluation of N-substituted derivatives for their antibacterial activity highlight the potential of these compounds in addressing bacterial infections. Khalid et al. (2016) synthesized a series of N-substituted derivatives, showing moderate to high activity against both Gram-negative and Gram-positive bacteria. This research underscores the importance of such compounds in developing new antibacterial agents, addressing the growing concern of antibiotic resistance (Khalid et al., 2016).

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O5S/c20-14-1-4-16(5-2-14)28(24,25)22-9-7-13(8-10-22)19(23)21-15-3-6-17-18(11-15)27-12-26-17/h1-6,11,13H,7-10,12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWPNQQAGSKEBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2613951.png)

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2613955.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide](/img/structure/B2613958.png)

![6-[[4-(2,5-dimethylphenyl)-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2613959.png)

![1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-{[(2-chloro-4-fluorophenyl)(4-methylphenyl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2613965.png)

![3-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2613970.png)